![molecular formula C13H17BrN2O4S B3445162 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445162.png)
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as BMS-986205, is a small molecule inhibitor that has been recently developed by Bristol-Myers Squibb for the treatment of cancer. It belongs to the class of drugs called checkpoint inhibitors, which are designed to stimulate the immune system to attack cancer cells.
Mecanismo De Acción
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide works by blocking the PD-1/PD-L1 pathway, which is a mechanism that cancer cells use to evade the immune system. By inhibiting this pathway, 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide allows the immune system to recognize and attack cancer cells.
Biochemical and Physiological Effects:
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies with no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is its specificity for the PD-1/PD-L1 pathway, which makes it a promising candidate for cancer therapy. However, its effectiveness may be limited by the development of resistance mechanisms in cancer cells.
Direcciones Futuras
There are several future directions for the development of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One area of research is the combination of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide with other checkpoint inhibitors or chemotherapy drugs to enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, which could help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and selective inhibitors of the PD-1/PD-L1 pathway is an ongoing area of research that could lead to the development of more effective cancer therapies.
Aplicaciones Científicas De Investigación
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of tumors. It has been found to be effective in a variety of cancer types including lung cancer, melanoma, and bladder cancer.
Propiedades
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4S/c1-20-12-3-2-10(8-11(12)14)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWLWWNBRLDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.